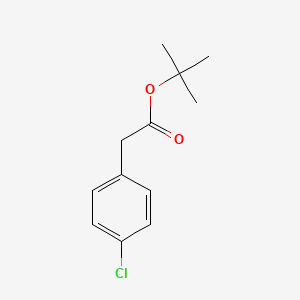
(4-Chlorophenyl)acetic acid tert-butyl ester
概要
説明
Synthesis Analysis
In the first paper, the synthesis of a related compound, (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, is described. This synthesis involves the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester, which is a derivative of alanine tert-butyl ester hydrochloride and 4-chlorobenzaldehyde. The process includes the use of toluene, triethylamine, benzyl bromide, cesium hydroxide, citric acid monohydrate, and tetrahydrofuran as solvents and reagents .
The second paper outlines a practical one-pot synthesis method for esters and amides from tert-butyl esters. This method uses α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as a catalyst to generate acid chloride intermediates in situ. These intermediates are then reacted with alcohols and amines to produce the corresponding esters and amides in high yields under mild conditions . This catalytic synthetic procedure could potentially be applied to the synthesis of (4-Chlorophenyl)acetic acid tert-butyl ester.
Molecular Structure Analysis
The molecular structure of tert-butyl esters is characterized by the tert-butyl group attached to an ester functional group. The presence of the tert-butyl group can influence the steric and electronic properties of the molecule, which in turn affects its reactivity and stability. The papers do not provide specific details on the molecular structure analysis of (4-Chlorophenyl)acetic acid tert-butyl ester, but the general principles of tert-butyl ester chemistry are applicable .
Chemical Reactions Analysis
The chemical reactions involving tert-butyl esters are diverse. The first paper indicates that the tert-butyl ester undergoes enantioselective alkylation, which is a reaction that forms a new carbon-carbon bond with high enantiomeric excess . The second paper demonstrates that tert-butyl esters can be transformed into acid chlorides and then react with alcohols and amines to form esters and amides, respectively . These reactions are indicative of the versatile reactivity of tert-butyl esters, which can be extrapolated to (4-Chlorophenyl)acetic acid tert-butyl ester.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl esters are influenced by their molecular structure. The tert-butyl group imparts a degree of steric hindrance, which can affect the boiling point, solubility, and overall reactivity of the compound. The presence of a chloro substituent, as in (4-Chlorophenyl)acetic acid tert-butyl ester, would likely contribute to the compound's polarity and could potentially affect its acidity and reactivity in nucleophilic substitution reactions. The papers do not provide specific data on the physical and chemical properties of (4-Chlorophenyl)acetic acid tert-butyl ester, but the general properties of tert-butyl esters and chlorinated aromatic compounds can be considered relevant .
科学的研究の応用
Synthetic Chemistry Applications
"(4-Chlorophenyl)acetic acid tert-butyl ester" and its derivatives are extensively utilized in synthetic chemistry for the preparation of various compounds. For instance, the synthesis of 4-Chloroindole-3-acetic acid and its esters from 2-chloro-6-nitrotoluene showcases the compound's role in producing plant growth regulators with significant bioactivity. These synthesized compounds have been found to possess strong elongation activity toward Avena coleoptiles and induce root formation in plants, highlighting their potential in agricultural sciences (Katayama, 2000).
Material Science Applications
In materials science, tert-butyl esters, including "(4-Chlorophenyl)acetic acid tert-butyl ester," are explored for their role as chain transfer agents in polymerization processes. For example, tert-butyl esters have been demonstrated to function effectively as chain transfer agents in the cationic copolymerization of vinyl ether and oxirane, which is pivotal for designing polymers with specific end-group functionalities (Hotta, Kanazawa, & Aoshima, 2020).
作用機序
Target of Action
It’s worth noting that its close relative, 4-chlorophenylacetic acid, has been reported to possess anticancer properties .
Mode of Action
It’s known that tert-butyl esters can generate acid chloride intermediates in situ when reacted with a chlorinating agent and a catalyst . These intermediates can then react with various alcohols and amines to afford the corresponding esters and amides .
Biochemical Pathways
strain CBS3 , suggesting that it may interact with microbial metabolic pathways.
Pharmacokinetics
The compound’s molecular weight (2267 g/mol ) and its tert-butyl ester group suggest that it may have good lipophilicity, which could potentially enhance its absorption and distribution in the body.
Result of Action
Related compounds such as 4-chlorophenylacetic acid have been reported to possess anticancer properties , suggesting that this compound may also have potential therapeutic effects.
特性
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXMKJURRKNXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)acetic acid tert-butyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-nitro-1H-pyrazol-5-amine](/img/structure/B3035476.png)
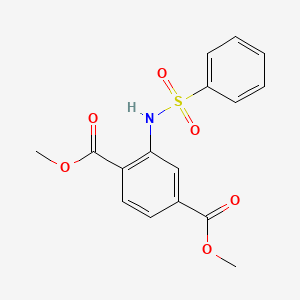
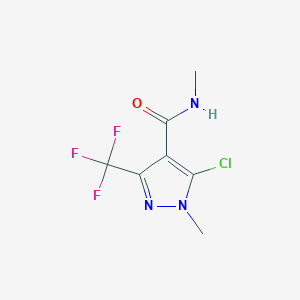
![2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B3035481.png)
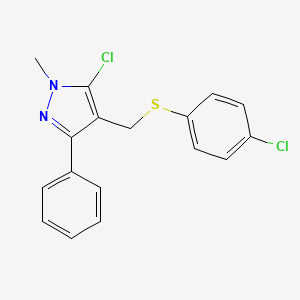
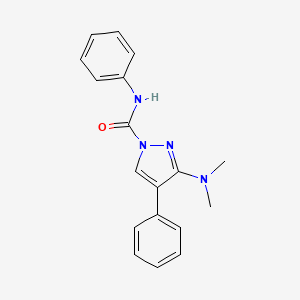
![[(E)-[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chloroacetate](/img/structure/B3035487.png)
![3-chloro-2-{1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazol-4-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035489.png)
![2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole](/img/structure/B3035491.png)
![(13S,17R)-16-Benzyl-16-methyl-11,15-dioxa-16-azoniatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene;bromide](/img/structure/B3035492.png)

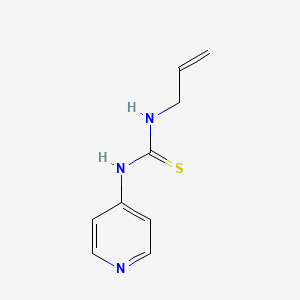
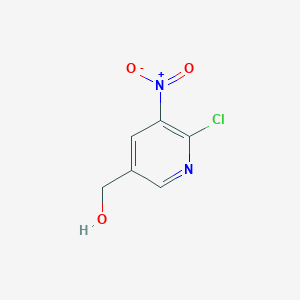
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3035498.png)